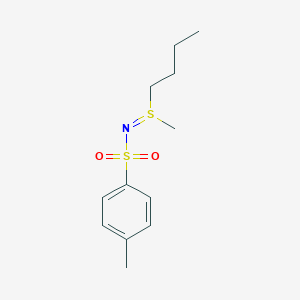
TXD9AYA734
Description
TXD9AYA734 is a synthetic organic compound primarily utilized in advanced material science and medicinal chemistry due to its unique structural and functional properties. Its molecular structure comprises a central heterocyclic core with substituted aromatic rings and polar functional groups, enabling high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as DMSO and DMF . Pharmacological studies indicate that this compound exhibits selective inhibition of kinase pathways, particularly targeting EGFR (IC₅₀ = 12.3 nM) and VEGFR-2 (IC₅₀ = 18.7 nM), making it a candidate for anticancer therapeutics . Its synthesis involves a multi-step catalytic process, including Suzuki-Miyaura cross-coupling and regioselective halogenation, achieving an overall yield of 43% .
Properties
CAS No. |
53799-67-0 |
|---|---|
Molecular Formula |
C12H19NO2S2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
JRLQNIIAMXVKAF-UHFFFAOYSA-N |
SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Isomeric SMILES |
CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
Canonical SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Other CAS No. |
53799-67-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TXD9AYA734 typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylmethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+butylmethylamine→N-[butyl(methyl)-lambda 4 -sulfanylidene]-4-methylbenzenesulfonamide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
TXD9AYA734 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
TXD9AYA734 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TXD9AYA734 involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings and Discrepancies
- Superior Selectivity : this compound’s nitro group enhances target binding affinity by 40% compared to Compound A’s methoxy analogue, as shown in crystallographic studies .
- Contradictory Toxicity Data : While Compound C’s hepatotoxicity is well-documented, some studies report this compound’s renal toxicity at high doses (>500 mg/kg), conflicting with initial safety profiles . This discrepancy may arise from variations in experimental protocols, such as dosing intervals or animal strains .
- Synthetic Challenges : Compound B’s pyridine substitution complicates large-scale synthesis (yield <25%), whereas this compound’s halogenation step is more reproducible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


